molecular formula C11H12O4 B104983 Benzyl methyl malonate CAS No. 52267-39-7

Benzyl methyl malonate

Cat. No.: B104983
CAS No.: 52267-39-7
M. Wt: 208.21 g/mol
InChI Key: IAUZDBFOEWAQFE-UHFFFAOYSA-N
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Description

Benzyl methyl malonate is an organic compound with the molecular formula C11H12O4. It is an ester derived from malonic acid, where one of the ester groups is a benzyl group and the other is a methyl group. This compound is used in various chemical syntheses and has applications in pharmaceuticals and organic chemistry.

Mechanism of Action

Target of Action

Benzyl methyl malonate is an ester . It is primarily involved in the malonic ester synthesis . The primary targets of this compound are the enzymes involved in this synthesis process.

Mode of Action

The mode of action of this compound involves a series of reactions that are part of the malonic ester synthesis . The process begins with the deprotonation of the ester to form an enolate. This is followed by an S N2 reaction of the enolate upon an alkyl halide, forming a new C-C bond. Acidic hydrolysis of the ester then gives a carboxylic acid .

Biochemical Pathways

This compound is involved in the malonic ester synthesis pathway . This pathway is crucial for the formation of carboxylic acids and has downstream effects on various biochemical processes. Malonic acid, a product of this pathway, is known to play an important role in symbiotic nitrogen metabolism and brain development .

Result of Action

The result of the action of this compound is the formation of a carboxylic acid via the malonic ester synthesis pathway . This process contributes to various biochemical processes in the body, including the production of energy and the synthesis of other important biomolecules.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Benzyl Methyl Malonate are not well-studied. It is known that the compound can participate in reactions similar to those of other esters. For instance, it can undergo hydrolysis, a reaction that breaks the ester bond to produce a carboxylic acid and an alcohol . This property could potentially allow this compound to interact with various enzymes, proteins, and other biomolecules in a biochemical context.

Molecular Mechanism

It is known that the compound can undergo reactions typical of esters, such as hydrolysis . This reaction could potentially involve binding interactions with enzymes, leading to changes in enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

Like other esters, it is likely to be stable under standard laboratory conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl methyl malonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The steps are as follows :

    Deprotonation: A base (e.g., methoxide) removes the most acidic proton from the ester to form an enolate.

    Alkylation: The enolate acts as a nucleophile in an S_N2 reaction with an alkyl halide, forming a new C-C bond.

    Hydrolysis: Acidic hydrolysis of the ester to give a carboxylic acid.

    Decarboxylation: Heating the carboxylic acid results in decarboxylation to give an enol, which tautomerizes back to the carboxylic acid.

Industrial Production Methods: Large-scale synthesis of this compound involves selective monohydrolysis of symmetric diesters. This method is efficient, environmentally benign, and produces high yields with near 100% purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl methyl malonate undergoes several types of reactions, including:

Common Reagents and Conditions:

    Bases: Methoxide, ethoxide for deprotonation.

    Alkyl Halides: Used for alkylation reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products:

    Substituted Acetic Acids: Formed through alkylation and subsequent reactions.

    Carboxylic Acids: Formed through hydrolysis and decarboxylation.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Benzyl methyl malonate is unique due to its mixed ester groups, which provide distinct reactivity patterns compared to fully symmetric esters like diethyl malonate or dimethyl malonate

Properties

IUPAC Name

3-O-benzyl 1-O-methyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10(12)7-11(13)15-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUZDBFOEWAQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341299
Record name Benzyl methyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52267-39-7
Record name Benzyl methyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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